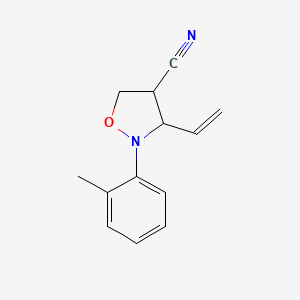
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features but different functional groups.
Isoxazoline: Another related compound with a similar ring structure but different substituents.
Isoxazolidinone: A derivative with a carbonyl group in the ring, offering different reactivity and applications.
Uniqueness
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and 2-methylphenyl groups make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
143957-76-0 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |
Clave InChI |
CMZAZDQFPSQHIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


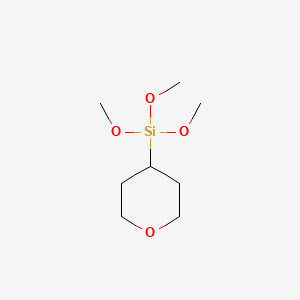
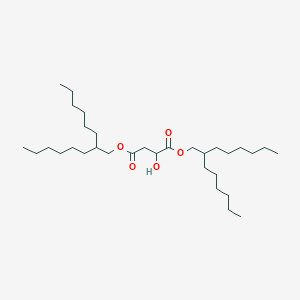
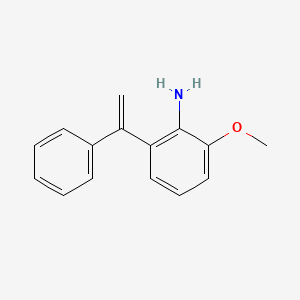

![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)



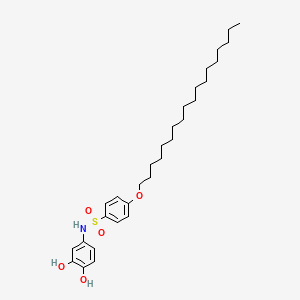
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
